N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide is a chemical compound with a complex structure that includes an indoline moiety, a thiophene ring, and a carboxamide group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the indoline and thiophene intermediates. The key steps include:
Formation of the Indoline Intermediate: This involves the alkylation of 1-methylindoline with an appropriate alkylating agent under basic conditions.
Synthesis of the Thiophene Intermediate: The thiophene ring is synthesized through a series of reactions, including halogenation and subsequent substitution reactions.
Coupling Reaction: The indoline and thiophene intermediates are coupled using a carboxylation reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are employed.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted thiophene compounds.
Scientific Research Applications
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in binding to enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide
- N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide
- N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
Uniqueness
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-7-16(22-10-11)17(21)18-9-15(20)13-3-4-14-12(8-13)5-6-19(14)2/h3-4,7-8,10,15,20H,5-6,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKYWGSTRLFIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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